molecular formula C29H26N2O2 B308977 3-[(3,3-diphenylpropanoyl)amino]-N-(3-methylphenyl)benzamide

3-[(3,3-diphenylpropanoyl)amino]-N-(3-methylphenyl)benzamide

Cat. No. B308977
M. Wt: 434.5 g/mol
InChI Key: MVSQECPUFDHJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,3-diphenylpropanoyl)amino]-N-(3-methylphenyl)benzamide, commonly known as DPA-BMA, is a synthetic compound that belongs to the class of N-acyl amino acid derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of DPA-BMA is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which plays a crucial role in various physiological processes, including muscle contraction, cognition, and memory.
Biochemical and Physiological Effects:
Studies have shown that DPA-BMA exhibits various biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which may be attributed to its ability to inhibit the production of reactive oxygen species and pro-inflammatory cytokines. DPA-BMA has also been shown to possess antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DPA-BMA in lab experiments is its ease of synthesis and purification. It is also relatively stable under various conditions, making it suitable for use in a wide range of experiments. However, one of the limitations of using DPA-BMA is its low solubility in water, which may limit its applicability in certain experiments.

Future Directions

There are several future directions for research on DPA-BMA. One potential area of research is the development of novel bioactive compounds based on the structure of DPA-BMA. Another area of research is the investigation of the potential use of DPA-BMA in the development of organic electronic materials. Additionally, further studies are needed to fully understand the mechanism of action of DPA-BMA and its potential applications in various fields.

Synthesis Methods

The synthesis of DPA-BMA involves the reaction of 3-methylbenzoic acid, 3,3-diphenylpropanoic acid, and N,N-dimethylformamide with the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting compound is then purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

DPA-BMA has shown promising results in various scientific research applications. It has been studied for its potential use as a building block for the synthesis of novel bioactive compounds, including antimicrobial agents, anticancer drugs, and anti-inflammatory agents. DPA-BMA has also been investigated for its potential use in the development of organic electronic materials, such as light-emitting diodes and organic field-effect transistors.

properties

Product Name

3-[(3,3-diphenylpropanoyl)amino]-N-(3-methylphenyl)benzamide

Molecular Formula

C29H26N2O2

Molecular Weight

434.5 g/mol

IUPAC Name

3-(3,3-diphenylpropanoylamino)-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C29H26N2O2/c1-21-10-8-16-25(18-21)31-29(33)24-15-9-17-26(19-24)30-28(32)20-27(22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-19,27H,20H2,1H3,(H,30,32)(H,31,33)

InChI Key

MVSQECPUFDHJBP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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